molecular formula C25H21NO4S B11439929 6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11439929
M. Wt: 431.5 g/mol
InChI Key: SMDOXOQBDZXXEU-UHFFFAOYSA-N
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Description

6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that features a unique structure combining a trimethoxyphenyl group with a benzoindeno thiazepin core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the trimethoxyphenyl intermediate, which is then subjected to cyclization reactions to form the benzoindeno thiazepin core. Key reagents include 2,3,4-trimethoxybenzaldehyde, indanone, and thioamide, with catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Solvent selection and purification steps are also critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with various molecular targets. It is known to inhibit enzymes such as tubulin and heat shock protein 90, which are critical for cell division and stress response. The compound also affects signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3,4-trimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its trimethoxyphenyl group enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

11-(2,3,4-trimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C25H21NO4S/c1-28-18-13-12-16(23(29-2)24(18)30-3)25-20-21(14-8-4-5-9-15(14)22(20)27)26-17-10-6-7-11-19(17)31-25/h4-13,25-26H,1-3H3

InChI Key

SMDOXOQBDZXXEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC)OC

Origin of Product

United States

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